![molecular formula C20H16Cl2N2O3 B3131533 N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide CAS No. 355406-73-4](/img/structure/B3131533.png)

N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide

Descripción general

Descripción

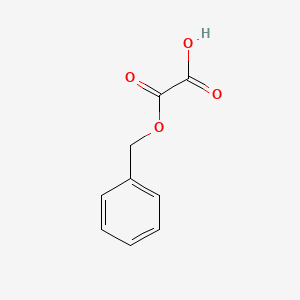

N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide is a useful research compound. Its molecular formula is C20H16Cl2N2O3 and its molecular weight is 403.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Interactions and Structural Analysis

One study detailed the synthesis of a related compound, highlighting the competition between hydrogen bonding, stacking, and halogen bonding in its structure. The compound's stability and interactions were confirmed using single-crystal X-ray diffraction, showing significant noncovalent interactions that stabilize the crystal packing. Hirshfeld surface analysis quantitatively investigated these interactions, and density functional theory (DFT) calculations determined stability, chemical reactivity, and molecular electrostatic potential, demonstrating both electron-rich and electron-poor sites (Gouda et al., 2022).

Synthetic Pathways and Chemical Reactions

Another study explored the reactions of a similar naphthyl acetamide derivative with aromatic amines, leading to various organic compounds. This research suggests a common reaction path and provides insight into the synthetic versatility of naphthalene derivatives (Agarwal & Mital, 1976).

Potential Therapeutic Applications

Although the focus is not on therapeutic applications, it's worth noting that related compounds have been studied for their biological activity. For instance, derivatives of 2-oxyindolin-3-glyoxylic acid, structurally similar to the target compound, have been explored for their anxiolytic effects, providing a foundation for understanding how modifications to the naphthalene structure could impact biological activity (Lutsenko et al., 2013).

Catalysis and Chemical Transformations

Research on the enantioselective hydrogenation of enamides related to the target compound has been conducted, highlighting the influence of various reaction parameters. This study is crucial for understanding the catalytic applications of naphthalene derivatives in producing chiral molecules (Sala et al., 2008).

Material Science and Organic Electronics

The design and synthesis of acetamide derivatives incorporating naphthalene and thiophene units indicate the potential use of such compounds in material science, particularly in organic electronics. This research demonstrates the structural characterization and potential applications of these novel compounds (Jing, 2010).

Mecanismo De Acción

Target of Action

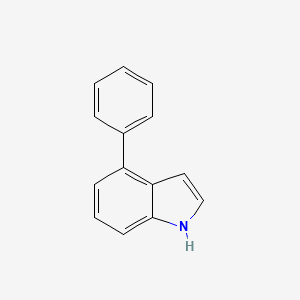

The primary target of GNF-Pf-3788 is human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .

Mode of Action

GNF-Pf-3788 acts as an inhibitor of hIDO2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition significantly reduces IDO2 activity .

Biochemical Pathways

The inhibition of hIDO2 by GNF-Pf-3788 affects the kynurenine pathway , which is the primary route of tryptophan degradation in the body . By inhibiting hIDO2, GNF-Pf-3788 prevents the conversion of tryptophan to kynurenine, leading to an accumulation of tryptophan and a decrease in kynurenine levels .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for GNF-Pf-3788 are not available, it is known that the compound has a Ki value of 0.97 μM, indicating a strong binding affinity for hIDO2 . This suggests that GNF-Pf-3787 could have good bioavailability.

Result of Action

The inhibition of hIDO2 by GNF-Pf-3788 leads to a significant reduction in the production of kynurenine, a metabolite implicated in several pathological conditions, including cancer and neurodegenerative diseases . Therefore, the action of GNF-Pf-3788 could potentially have therapeutic effects in these conditions.

Propiedades

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-11(25)24(10-12-7-8-15(21)16(22)9-12)18-17(23-2)19(26)13-5-3-4-6-14(13)20(18)27/h3-9,23H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMITYXUFZYPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116807 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355406-73-4 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355406-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)